2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzoxazinone moiety, and an isoindole dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Benzoxazinone Moiety: The benzoxazinone group can be introduced via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxy-substituted phenyl halide reacts with the isoindole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to active sites, inhibiting enzyme activity, or altering gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazinone moiety.
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methoxyphenyl group.
2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-pyrrole-1,3(2H)-dione: Contains a pyrrole ring instead of an isoindole ring.
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H14N2O5 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H14N2O5/c1-29-15-6-4-5-14(12-15)25-21(26)16-10-9-13(11-18(16)22(25)27)20-24-19-8-3-2-7-17(19)23(28)30-20/h2-12H,1H3 |
InChI Key |
LWJLBRQYWSXAEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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